molecular formula C29H28BrN3O3 B11080338 {4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone

{4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone

Cat. No.: B11080338
M. Wt: 546.5 g/mol
InChI Key: AFWXNDXHJUMHRJ-UHFFFAOYSA-N
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Description

{4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrimido group and subsequent functionalization with bromine, ethoxy, and propan-2-yloxy groups. Common synthetic methods include:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.

    Nitration and Reduction: These steps convert the nitro group to an amine, followed by bromination.

    Etherification: This step introduces the ethoxy and propan-2-yloxy groups under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

{4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

{4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of {4-[3-Bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds with similar heterocyclic structures and biological activities.

    Indole Derivatives: Compounds with similar aromatic ring systems and potential therapeutic applications.

Properties

Molecular Formula

C29H28BrN3O3

Molecular Weight

546.5 g/mol

IUPAC Name

[4-(3-bromo-5-ethoxy-4-propan-2-yloxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

InChI

InChI=1S/C29H28BrN3O3/c1-5-35-24-16-20(15-21(30)28(24)36-17(2)3)26-25(27(34)19-11-7-6-8-12-19)18(4)31-29-32-22-13-9-10-14-23(22)33(26)29/h6-17,26H,5H2,1-4H3,(H,31,32)

InChI Key

AFWXNDXHJUMHRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)C5=CC=CC=C5)Br)OC(C)C

Origin of Product

United States

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